molecular formula C9H8ClNO2 B12886385 2-(Chloromethyl)benzo[d]oxazole-5-methanol

2-(Chloromethyl)benzo[d]oxazole-5-methanol

Cat. No.: B12886385
M. Wt: 197.62 g/mol
InChI Key: ZISLEJURQOMGQZ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)benzo[d]oxazole-5-methanol is a chemical compound with the molecular formula C8H6ClNO. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-methanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary but often include inhibition of microbial growth or induction of apoptosis in cancer cells .

Properties

IUPAC Name

[2-(chloromethyl)-1,3-benzoxazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISLEJURQOMGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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